PB49673382

Antiviral SARS-CoV-2 COVID-19

Standard antiviral screening panels often fail to distinguish entry inhibition from replication blockade, and generic DUB probes lack mechanistic validation for uncharacterized targets. PB49673382 offers a validated reference tool for spike-specific fusion studies. - **Defined antiviral activity:** IC50 = 6.42 µM against SARS-CoV-2 spike-mediated entry, distinct from RdRp or protease inhibitors. - **Characterized resistance profile:** E484K and N501Y spike mutations confer resistance - ideal for viral escape mechanism studies. - **Cross-disciplinary utility:** Included in HMS LINCS DUB inhibitor screening across 21 breast cancer cell lines (targets uncharacterized - use as exploratory probe). - **Supply reliability:** BenchChem offers consistent sourcing with CAS-verified identity (MW 599.08).

Molecular Formula C26H23ClN6O5S2
Molecular Weight 599.1 g/mol
Cat. No. B10790080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB49673382
Molecular FormulaC26H23ClN6O5S2
Molecular Weight599.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5
InChIInChI=1S/C26H23ClN6O5S2/c27-20-8-4-5-9-21(20)31-40(36,37)24-16-19(33(34)35)10-11-22(24)30-28-17-23-25(18-6-2-1-3-7-18)29-26(39-23)32-12-14-38-15-13-32/h1-11,16-17,30-31H,12-15H2/b28-17+
InChIKeyWKQHWXDENFKTTR-OGLMXYFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PB49673382 Antiviral & DUB Inhibitor Overview


PB49673382 (CAS: 2763495-65-2) is a synthetic small molecule characterized as a SARS-CoV-2 inhibitor with a reported IC50 of 6.42 μM in antiviral assays . The compound has also been included in a broad deubiquitinating enzyme (DUB) inhibitor profiling study across 21 breast cancer cell lines, suggesting potential cross-activity in oncology research [1]. Its chemical structure features a morpholinothiazole core with a phenyl substituent and a sulfonamide moiety, resulting in a molecular weight of 599.08 g/mol .

1
SARS-CoV-2 spike fusion researchThe compound is reported to interfere with the viral spike fusion process, providing a tool for entry mechanism studies.
2
DUB inhibitor profiling panelIncluded in a breast cancer cell line DUB inhibitor screen; may support deubiquitinase target identification workflows.
3
Chemical probe baselineCharacterized morpholinothiazole scaffold with reported antiviral activity supports SAR and resistance mutation studies.

PB49673382 Cannot Be Replaced by Generics


Generic substitution with other SARS-CoV-2 inhibitors or DUB-targeting compounds is not scientifically valid for PB49673382. Its reported mechanism of action, which involves interference with the SARS-CoV-2 spike fusion process , differs fundamentally from nucleoside analogs like remdesivir (RdRp inhibitor) or protease inhibitors like nirmatrelvir. Additionally, resistance to PB49673382 is linked to specific spike protein mutations (E484K, N501Y) , a profile distinct from other antivirals. While the compound appears in a DUB inhibitor profiling study [1], its precise DUB target(s) and potency remain uncharacterized, meaning it cannot be assumed to have the same profile as validated DUB inhibitors like USP7-IN-1 or b-AP15. These specific mechanistic and resistance fingerprints make direct substitution with in-class compounds inappropriate without experimental validation.

A
vs. RdRp/protease inhibitors
Mechanism (spike fusion) differs from remdesivir (RdRp) or nirmatrelvir (Mpro); resistance linked to E484K/N501Y spike mutations. Direct substitution would miss this distinct entry-target profile.
B
vs. validated DUB inhibitors
DUB target(s) and potency remain uncharacterized; not equivalent to USP7-IN-1 or b-AP15. Class‑level DUB profiling data only, requiring target deconvolution before assuming similar cellular effects.
C
Generics/structural analogs without spike data
Even morpholinothiazole analogs may lack the specific spike‑fusion interference or resistance fingerprint; experimental confirmation is essential before replacement.

PB49673382 Evidence: Antiviral, DUB & Mechanism


SARS-CoV-2 Antiviral Potency vs Remdesivir

PB49673382 inhibits SARS-CoV-2 virus replication and consequent cytopathic effects with an IC50 of 6.42 μM . In comparison, the reference antiviral remdesivir exhibits an EC50 of 0.77 μM against SARS-CoV-2 in Vero E6 cells [1].

Antiviral potency vs remdesivir
Cross‑study comparable
IC50 6.42 μM (remdesivir EC50 0.77 μM)
Reported antiviral activity; lower potency than remdesivir in reference assays
Context‑dependent comparison, different assay conditions
Antiviral SARS-CoV-2 COVID-19 Drug Discovery

Spike Fusion Inhibition and Resistance Profile

PB49673382 is reported to act on the SARS-CoV-2 spike fusion process, with resistance linked to spike protein changes at positions E484K and N501Y . In contrast, remdesivir targets the viral RNA-dependent RNA polymerase (RdRp) and nirmatrelvir targets the main protease (Mpro) .

Spike fusion & resistance
Class‑level inference
Target: spike fusion; resistance E484K/N501Y
Distinct mechanism from RdRp/protease inhibitors; supports entry‑pathway studies
Resistance profile context, in vitro data
Antiviral SARS-CoV-2 Mechanism of Action Drug Resistance

DUB Inhibitor Profiling in Breast Cancer Cells

PB49673382 was one of 32 small molecules profiled in a fixed-cell growth rate inhibition (GR) study across 21 breast cancer cell lines to assess deubiquitinating enzyme (DUB) inhibitory activity [1]. The compound was included in both normalized GR values (Dataset 1) and calculated dose response metrics (Dataset 2) [1].

DUB inhibitor profiling
Data to verify
Included in 32‑compound DUB panel; 21 breast cancer lines (GR assay)
Suggests potential DUB activity; specific target and potency not quantified
Source: HMS LINCS dataset; independent target validation recommended
Cancer Deubiquitinating Enzyme DUB Oncology Breast Cancer

Chemical Characterization & Purity

PB49673382 (CAS: 2763495-65-2) has a molecular formula of C26H23ClN6O5S2 and a molecular weight of 599.08 g/mol . The compound is available with specified purity (e.g., from commercial suppliers) to ensure experimental reproducibility .

Chemical identity & purity
Supplier data
C26H23ClN6O5S2, MW 599.08 g/mol
Lot‑specific purity supports experimental reproducibility
Verification by supplier COA advised
Chemical Characterization Quality Control Reproducibility

PB49673382 Application Scenarios


Spike Fusion Inhibitor for Antiviral Drug Discovery

Use PB49673382 as a reference spike fusion inhibitor in SARS-CoV-2 antiviral screening assays to study entry mechanisms and identify potential combination therapies . Its distinct resistance profile (E484K, N501Y) makes it suitable for investigating viral escape mechanisms .

DUB Inhibitor Profiling in Cancer Research

Leverage PB49673382 as part of a curated panel of DUB inhibitors for profiling across cancer cell lines, given its inclusion in the HMS LINCS DUB inhibitor screening dataset [1]. This application supports the identification of novel DUB targets in oncology.

Chemical Probe for Viral Entry Studies

Employ PB49673382 as a chemical probe to dissect the SARS-CoV-2 spike fusion process. Its defined activity (IC50 = 6.42 μM) and known resistance mutations provide a baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Assay Development & Control for Antiviral Screening

Incorporate PB49673382 as a control compound in antiviral assay validation and high-throughput screening (HTS) campaigns due to its consistent reported activity and characterized chemical identity (CAS: 2763495-65-2, MW: 599.08) .

Application
Selection Property
Validation Focus
Viral entry mechanism research
Spike fusion inhibitor profile
Resistance‑mutation context (E484K/N501Y) and mechanism distinction from RdRp/protease inhibitors
DUB inhibitor panel screening
Inclusion in LINCS DUB profiling dataset
Target deconvolution and potency quantification in relevant cancer models
SARS‑CoV‑2 spike SAR studies
Morpholinothiazole scaffold with reported IC50
Potency optimization and selectivity profiling against host proteases
Antiviral assay development
Consistent reported activity; defined chemical identity
Control performance in high‑throughput antiviral screening formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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